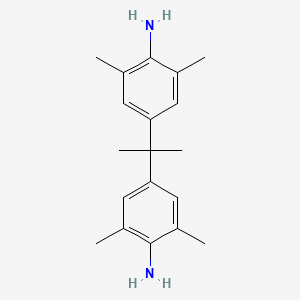

2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

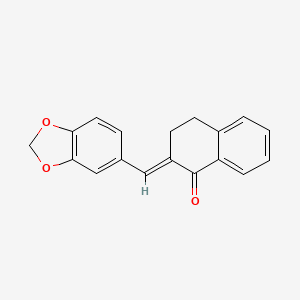

Le 2,2-Bis-(3,5-diméthyl-4-amino-phényl)-propane est un composé organique caractérisé par sa structure unique, qui comprend deux groupes 3,5-diméthyl-4-amino-phényl liés à un squelette central de propane. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie des polymères et la science des matériaux, en raison de sa stabilité et de sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,2-Bis-(3,5-diméthyl-4-amino-phényl)-propane implique généralement la substitution nucléophile aromatique du bis(4-hydroxy-3,5-diméthylphényl)-propane avec un composé halogéné approprié, suivie d'une hydrogénation ultérieure du composé dinitro intermédiaire . Les conditions de réaction nécessitent souvent l'utilisation de solvants aprotiques polaires et de catalyseurs pour faciliter les processus de substitution et d'hydrogénation.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu et des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est courante pour obtenir le produit final avec les spécifications souhaitées.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,2-Bis-(3,5-diméthyl-4-amino-phényl)-propane subit diverses réactions chimiques, notamment :

Oxydation : Les groupes amino peuvent être oxydés pour former des dérivés nitro.

Réduction : Les dérivés nitro peuvent être réduits en groupes amino.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et l'acide nitrique.

Réduction : L'hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur est typique.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme les agents chlorants ou les mélanges nitrants.

Principaux produits

Oxydation : Dérivés nitro du composé d'origine.

Réduction : Restauration des groupes amino.

Substitution : Divers composés aromatiques substitués selon les réactifs utilisés.

Applications de la recherche scientifique

Le 2,2-Bis-(3,5-diméthyl-4-amino-phényl)-propane a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme monomère dans la synthèse de polyamides et de polyimides haute performance.

Biologie : Envisagé pour une utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa stabilité et de sa réactivité.

Médecine : Exploré pour son potentiel dans le développement de nouveaux produits pharmaceutiques ayant des activités biologiques spécifiques.

Industrie : Utilisé dans la production de matériaux avancés à haute stabilité thermique et à haute résistance mécanique.

Mécanisme d'action

Le mécanisme par lequel le 2,2-Bis-(3,5-diméthyl-4-amino-phényl)-propane exerce ses effets implique sa capacité à participer à diverses réactions chimiques en raison de la présence de groupes amino réactifs. Ces groupes peuvent former des liaisons stables avec d'autres molécules, ce qui rend le composé utile dans la création de structures et de matériaux complexes. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique, comme la polymérisation ou le développement de médicaments.

Applications De Recherche Scientifique

2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane has several scientific research applications:

Chemistry: Used as a monomer in the synthesis of high-performance polyamides and polyimides.

Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Medicine: Explored for its potential in developing new pharmaceuticals with specific biological activities.

Industry: Utilized in the production of advanced materials with high thermal stability and mechanical strength.

Mécanisme D'action

The mechanism by which 2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive amino groups. These groups can form stable bonds with other molecules, making the compound useful in creating complex structures and materials. The molecular targets and pathways involved depend on the specific application, such as polymerization or drug development.

Comparaison Avec Des Composés Similaires

Composés similaires

1,3-Bis(4-aminophényl)adamantane : Un autre composé avec des cycles aromatiques amino-fonctionnalisés similaires.

Bis(4-hydroxy-3,5-diméthylphényl)-propane : Un précurseur dans la synthèse du 2,2-Bis-(3,5-diméthyl-4-amino-phényl)-propane.

Unicité

Le 2,2-Bis-(3,5-diméthyl-4-amino-phényl)-propane est unique en raison de sa structure spécifique, qui offre un équilibre entre la stabilité et la réactivité. Cela le rend particulièrement précieux dans les applications nécessitant des matériaux haute performance ayant d'excellentes propriétés thermiques et mécaniques.

Propriétés

Numéro CAS |

22657-64-3 |

|---|---|

Formule moléculaire |

C19H26N2 |

Poids moléculaire |

282.4 g/mol |

Nom IUPAC |

4-[2-(4-amino-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylaniline |

InChI |

InChI=1S/C19H26N2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10H,20-21H2,1-6H3 |

Clé InChI |

FDTGYANHAMAOCF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1N)C)C(C)(C)C2=CC(=C(C(=C2)C)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)

![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)

![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)

![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)

![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11706581.png)

![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)

![N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide](/img/structure/B11706595.png)